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molecular formula C6H10O6 B072293 Gluconolactone CAS No. 1335-57-5

Gluconolactone

Cat. No. B072293
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
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Patent
US04351902

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
glucose-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].O=O>>[CH2:11]([OH:12])[CH:9]1[O:10][C:2](=[O:1])[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
glucose-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1C(C(C(C(=O)O1)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04351902

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
glucose-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].O=O>>[CH2:11]([OH:12])[CH:9]1[O:10][C:2](=[O:1])[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
glucose-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1C(C(C(C(=O)O1)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04351902

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
glucose-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].O=O>>[CH2:11]([OH:12])[CH:9]1[O:10][C:2](=[O:1])[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
glucose-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1C(C(C(C(=O)O1)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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